

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-(2-Chloroethoxy)-2-methylcyclohexane

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Compound of Interest

Compound Name:	1-(2-Chloroethoxy)-2-methylcyclohexane
CAS No.:	1094273-74-1
Cat. No.:	B1372791

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Executive Summary

1-(2-Chloroethoxy)-2-methylcyclohexane is a functionalized ether intermediate characterized by a cyclohexane scaffold substituted with a methyl group at the C2 position and a chloroethoxy side chain at the C1 position. It serves as a critical electrophilic building block in medicinal chemistry, particularly for introducing the 2-(cyclohexyloxy)ethyl motif into amines or phenolics via nucleophilic substitution.

This guide provides a comprehensive analysis of its molecular properties, stereochemical considerations, and validated synthetic protocols, designed for researchers in lead optimization and process chemistry.

Molecular Identity & Fundamental Parameters[1][2] [3]

The physicochemical profile below establishes the baseline metrics for identification and stoichiometric calculations.

Parameter	Value	Technical Notes
IUPAC Name	1-(2-Chloroethoxy)-2-methylcyclohexane	
CAS Number	1094273-74-1	Primary identifier for regulatory searches.[1]
Molecular Formula	C ₉ H ₁₇ ClO	
Molecular Weight	176.68 g/mol	Average mass (weighted).[2][3][4]
Monoisotopic Mass	176.0968 Da	Based on ³⁵ Cl (100% abundance).
Isotopic Mass (M+2)	178.0938 Da	Based on ³⁷ Cl (~32% abundance).
Heavy Atom Count	11	
ClogP (Predicted)	~3.2 - 3.5	Highly lipophilic; limited aqueous solubility.

Mass Spectrometry Signature

For quality control (QC) validation, the presence of a chlorine atom dictates a distinct isotopic pattern.

- Base Peak (M): 176.1 m/z
- Isotope Peak (M+2): 178.1 m/z
- Intensity Ratio: The M:(M+2) ratio will be approximately 3:1, a diagnostic signature for monochlorinated compounds.

Stereochemical Analysis & Conformation

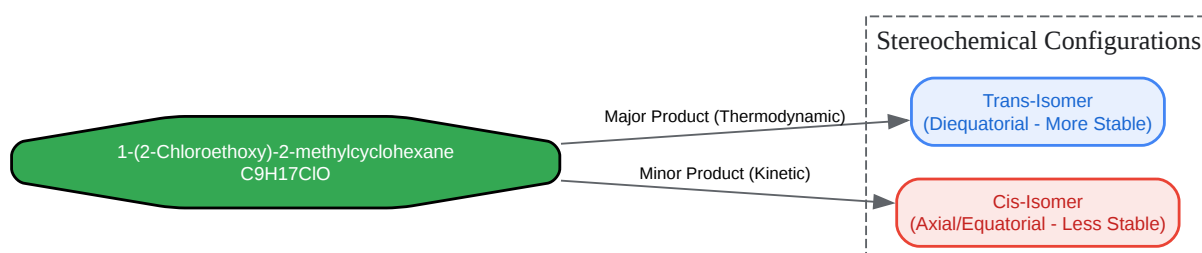
The presence of substituents at C1 and C2 creates two chiral centers, resulting in four possible stereoisomers (two enantiomeric pairs). However, in non-asymmetric synthesis, these exist as two diastereomers: cis and trans.

Isomer Stability (Thermodynamics)

- **Trans-Isomer:** Generally favored thermodynamically. In the lowest energy chair conformation, both the methyl group (C2) and the chloroethoxy group (C1) can adopt an equatorial position (diequatorial), minimizing 1,3-diaxial interactions.
- **Cis-Isomer:** Forces one substituent into an axial position, increasing steric strain.

Structural Visualization

The following diagram illustrates the stereochemical relationship and the connectivity of the chloroethoxy linker.



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Figure 1: Stereochemical divergence of the target molecule based on substitution patterns.

Synthetic Pathways[7]

As a Senior Application Scientist, I recommend two primary routes. The choice depends on the availability of starting materials and the desired stereochemical purity.

Method A: Williamson Ether Synthesis (Recommended)

This method offers the highest control over the reaction, utilizing 2-methylcyclohexanol as the chiral scaffold.

Protocol:

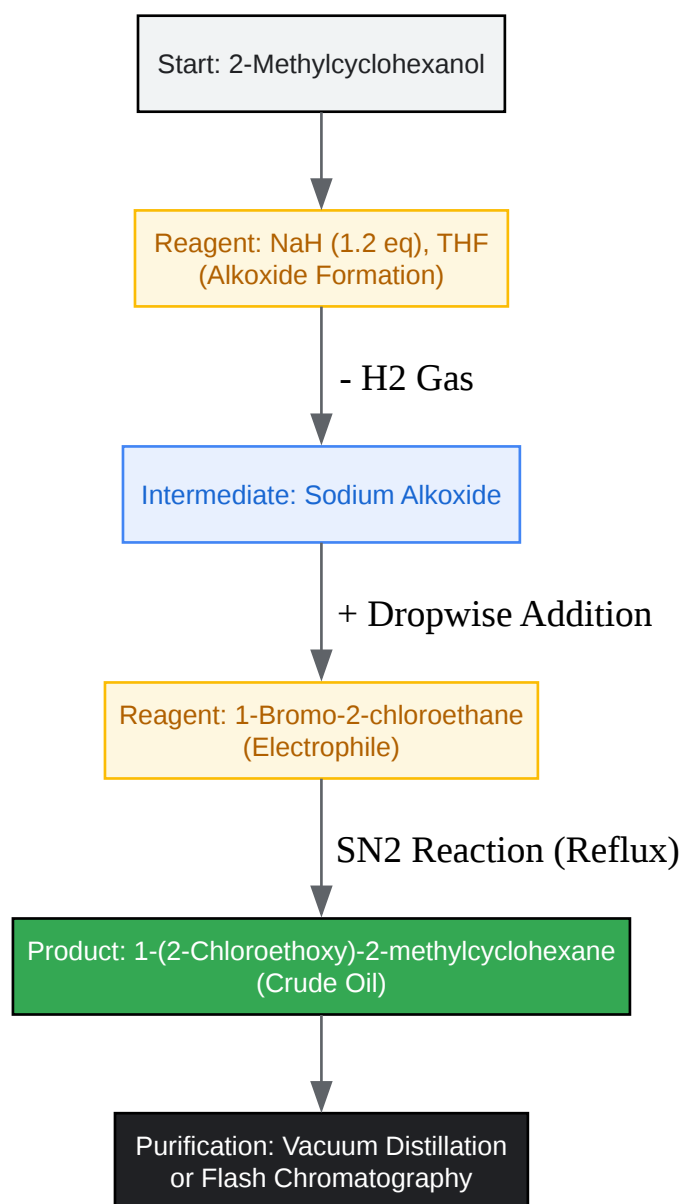
- Deprotonation: React 2-methylcyclohexanol with Sodium Hydride (NaH) in dry THF or DMF at 0°C to form the alkoxide.
 - Note: Use excess NaH (1.2 equiv) to ensure complete deprotonation.
- Alkylation: Add 1-bromo-2-chloroethane (or 1-iodo-2-chloroethane) dropwise.
 - Critical Step: Maintain temperature <10°C during addition to prevent elimination side reactions (E2) which form vinyl ethers.
- Reflux: Warm to room temperature and reflux (60°C) for 4–12 hours.
- Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate.

Method B: Hydroxyethylation + Chlorination (Scale-Up Route)

Better suited for larger batches where handling NaH is hazardous.

- Step 1: 2-Methylcyclohexanol + Ethylene Oxide (catalytic BF₃·Et₂O)
2-(2-methylcyclohexyloxy)ethanol.
- Step 2: Chlorination of the alcohol using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) followed by LiCl.

Synthetic Workflow Diagram



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Figure 2: Step-by-step workflow for the Williamson Ether Synthesis route.

Analytical Validation (QC)

To certify the identity of the synthesized compound, the following analytical criteria must be met.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

- 3.60 - 3.80 ppm (Multiplet, 4H): Distinctive signal for the ethoxy linker (). The protons adjacent to the chlorine and oxygen will overlap or appear as complex triplets.
- 3.10 - 3.30 ppm (Multiplet, 1H): The methine proton at C1 of the cyclohexane ring ().
- 0.90 - 1.00 ppm (Doublet, 3H): The methyl group at C2.
- 1.10 - 2.10 ppm (Multiplets): Remaining cyclohexane ring protons.

Safety & Handling

- Hazards: As an alkyl chloride, this compound is a potential alkylating agent. It should be treated as a skin sensitizer and potential mutagen.
- Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Ethers can form peroxides upon prolonged exposure to air; test for peroxides before distillation.

References

- ChemicalBook. (2023). **1-(2-Chloroethoxy)-2-methylcyclohexane** Properties and CAS Data. Retrieved from
- Santa Cruz Biotechnology. (2023). **1-(2-chloroethoxy)-2-methylcyclohexane** Product Analysis. Retrieved from
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- PubChem. (2023).[3] Compound Summary: Halo-ethers and structural analogs. Retrieved from

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Sources

- [1. 53067-04-2|\(2-Chloroethoxy\)cyclohexane|BLD Pharm \[bldpharm.com\]](#)
- [2. larodan.com \[larodan.com\]](#)
- [3. Nonanoyl chloride | C9H17ClO | CID 69819 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Nonanoic acid chloride | Chemical Substance Information | J-GLOBAL \[jglobal.jst.go.jp\]](#)
- To cite this document: BenchChem. [Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-(2-Chloroethoxy)-2-methylcyclohexane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1372791/docs#technical-whitepaper-physicochemical-profiling-and-synthesis-of-1-2-chloroethoxy-2-methylcyclohexane>]

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